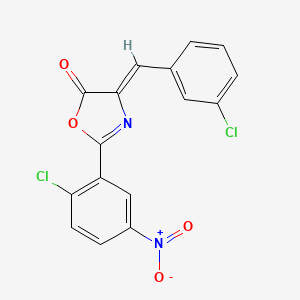

(4Z)-4-(3-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4Z)-4-(3-chlorobenzylidène)-2-(2-chloro-5-nitrophényl)-1,3-oxazol-5(4H)-one est un composé organique synthétique appartenant à la classe des dérivés d'oxazolone. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. La structure du composé présente un groupe benzylidène et un groupe nitrophényle, qui contribuent à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de (4Z)-4-(3-chlorobenzylidène)-2-(2-chloro-5-nitrophényl)-1,3-oxazol-5(4H)-one implique généralement la condensation de la 3-chlorobenzaldéhyde avec la 2-(2-chloro-5-nitrophényl)-1,3-oxazol-5(4H)-one. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant tel que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé sous reflux pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé peut impliquer des voies de synthèse similaires, mais avec des conditions réactionnelles optimisées pour assurer des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de synthèse. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe benzylidène, conduisant à la formation des oxydes correspondants.

Réduction : La réduction du groupe nitro en groupe amino peut être réalisée à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, le palladium sur carbone).

Substitution : Les groupes chlorobenzylidène et nitrophényle peuvent participer à des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Méthylate de sodium (NaOCH3) ou tert-butylate de potassium (KOtBu) dans un solvant approprié.

Principaux produits :

Oxydation : Formation d'oxydes de benzylidène.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés benzylidène et nitrophényle substitués.

4. Applications de recherche scientifique

(4Z)-4-(3-chlorobenzylidène)-2-(2-chloro-5-nitrophényl)-1,3-oxazol-5(4H)-one présente plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Enquête sur son potentiel comme agent thérapeutique dans le traitement de diverses maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de (4Z)-4-(3-chlorobenzylidène)-2-(2-chloro-5-nitrophényl)-1,3-oxazol-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à la modulation des voies biologiques. Par exemple, son groupe nitrophényle peut interagir avec des protéines cellulaires, affectant leur fonction et conduisant à des effets thérapeutiques.

Composés similaires :

- (4Z)-4-(3-bromobenzylidène)-2-(2-bromo-5-nitrophényl)-1,3-oxazol-5(4H)-one

- (4Z)-4-(3-fluorobenzylidène)-2-(2-fluoro-5-nitrophényl)-1,3-oxazol-5(4H)-one

- (4Z)-4-(3-méthylbenzylidène)-2-(2-méthyl-5-nitrophényl)-1,3-oxazol-5(4H)-one

Unicité : L'unicité de (4Z)-4-(3-chlorobenzylidène)-2-(2-chloro-5-nitrophényl)-1,3-oxazol-5(4H)-one réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes chlorobenzylidène et nitrophényle améliore sa réactivité et son potentiel pour des applications diverses.

Analyse Des Réactions Chimiques

Types of Reactions

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxazolone derivatives using oxidizing agents like potassium permanganate.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, organic solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

Amino derivatives: Formed through reduction of the nitro group.

Oxazolone derivatives: Formed through oxidation reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.

Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.

Industry: The compound is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness

Compared to similar compounds, (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C16H8Cl2N2O4 |

|---|---|

Poids moléculaire |

363.1 g/mol |

Nom IUPAC |

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7- |

Clé InChI |

DZXIVAKBLVHBPM-AUWJEWJLSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

SMILES canonique |

C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)

![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)

![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)

![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)

![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)